molecular formula C17H26N2OS B4631004 N-(1-丙基-4-哌啶基)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

N-(1-丙基-4-哌啶基)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

货号 B4631004
分子量: 306.5 g/mol
InChI 键: DCLAXEJVIZWAKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, derivatives of tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a series of reactions starting from simpler precursors such as cyanoacetamide and dithiane derivatives, followed by cyclization and functionalization steps (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, azomethine derivatives of this class of compounds can be synthesized by reacting aromatic aldehydes with amino precursors in ethanol, indicating the versatility of synthetic routes available for such complex molecules (Чиряпкин, Kodonidi, Chiriapkin, Kodonidi, & Larsky, 2021).

Molecular Structure Analysis

The molecular structure of compounds like N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is characterized by the presence of heterocyclic rings, such as piperidine and benzothiophene, which are essential for their biological activity. Structural analyses, including spectroscopic methods like IR, NMR, and Mass spectrometry, play a crucial role in confirming the identity and purity of these compounds. For instance, the synthesis and structural elucidation of related compounds have been demonstrated through comprehensive spectroscopic analysis (Pouramiri, Kermani, & Khaleghi, 2017).

科学研究应用

抗精神病药

包括与 N-(1-丙基-4-哌啶基)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺 结构类似的类似物在内的杂环甲酰胺已被合成并评估了其作为抗精神病药的潜力。这些化合物在体外对其与多巴胺 D2、血清素 5-HT2 和血清素 5-HT1a 受体的结合亲和力进行了测试,在体内对其拮抗小鼠阿扑吗啡诱导反应的能力进行了测试。其中,两种衍生物显示出与参考化合物相当的有效体内活性,表明它们作为备用化合物进一步评估为抗精神病药的潜在效用 (Norman, Navas, Thompson, & Rigdon, 1996).

CB1 大麻素受体拮抗剂

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716; 1) 是 CB1 大麻素受体的有效且选择性拮抗剂。通过全面的构象分析和分子相互作用研究,发现该化合物与 CB1 受体有显着的相互作用。这些发现有助于理解与 CB1 受体结合相互作用的结构要求,提出特定的构象异构体具有与 CB1 受体结合的适当空间取向和静电特性。这项研究强调了该化合物在探索 CB1 受体的功能及其潜在治疗应用中的作用 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

沉默的 5-HT1A 受体拮抗剂

WAY-100635,一种与感兴趣的核心结构相似的化合物,作为 5-HT1A 受体的有效且选择性的沉默拮抗剂。它对 5-HT1A 受体表现出高亲和力和选择性,在 5-HT1A 受体功能研究中显示出显着的潜力。这种拮抗剂已用于各种行为模型,提供了对受体在神经过程中的作用的见解 (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

抗 HIV-1 活性

对与所讨论的化学结构密切相关的哌啶-4-甲酰胺衍生物的研究导致了发现具有有效抗 HIV-1 活性的化合物。通过修饰哌啶-4-甲酰胺结构以增强代谢稳定性和抑制 HIV-1 包膜介导的膜融合,研究人员已经确定了具有治疗 HIV-1 感染的显着潜力的化合物。其中一种化合物 TAK-220,已显示出很高的 CCR5 结合亲和力和有效的膜融合抑制作用,突出了其作为临床候选者的进一步开发潜力 (Imamura, Ichikawa, Nishikawa, Kanzaki, Takashima, Niwa, Iizawa, Baba, & Sugihara, 2006).

属性

IUPAC Name

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-9-19-10-7-13(8-11-19)18-17(20)15-12-21-16-6-4-3-5-14(15)16/h12-13H,2-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLAXEJVIZWAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。